![molecular formula C9H11F2IN2O2 B2760484 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946814-16-9](/img/structure/B2760484.png)
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid, also known as DIFMA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is not fully understood. However, studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been shown to have low toxicity and good stability in vitro. However, further studies are needed to determine the potential side effects and toxicity of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has several advantages for lab experiments, including its high yield and stability. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is a relatively new compound, and further studies are needed to determine its full potential and limitations in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid. One direction is the further investigation of its anti-inflammatory and analgesic effects in vivo. Another direction is the exploration of its potential applications in materials science and catalysis. In addition, the development of new synthesis methods and the optimization of existing methods may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid can be synthesized using several methods, including the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine and butyric acid in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine and butyric anhydride in the presence of a base, such as triethylamine. The yield of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid obtained from these methods is typically high.
Wissenschaftliche Forschungsanwendungen
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as an anti-inflammatory agent. In materials science, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as a ligand in metal-catalyzed reactions.
Eigenschaften
IUPAC Name |
3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2IN2O2/c1-4(3-6(15)16)14-8(9(10)11)7(12)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKPDHIURUYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.